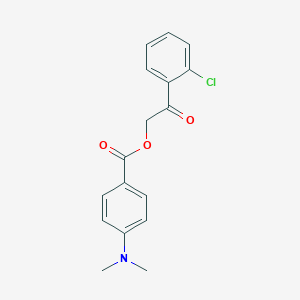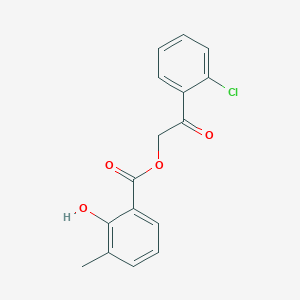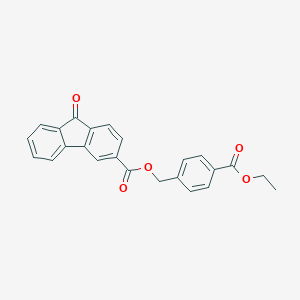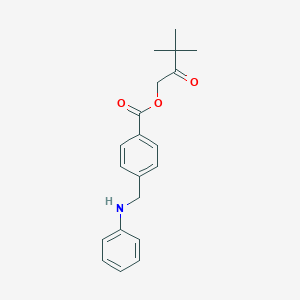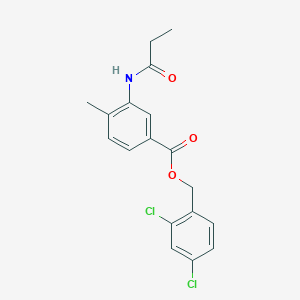![molecular formula C20H19FN2O5 B338904 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE](/img/structure/B338904.png)
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound that features a fluorinated phenyl group, an oxoethyl group, and a phenylacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE typically involves multi-step organic reactions. One common approach is to start with 4-fluorophenylacetic acid, which undergoes esterification to form the corresponding ester. This ester is then subjected to a series of reactions including amidation and acylation to introduce the phenylacetamido groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the oxoethyl and phenylacetamido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorinated phenyl group but lacks the complex ester and amide functionalities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are used in various medicinal chemistry applications.
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorinated and amide groups allows for diverse interactions and reactivity, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C20H19FN2O5 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C20H19FN2O5/c21-16-8-6-15(7-9-16)17(24)13-28-20(27)12-23-19(26)11-22-18(25)10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25)(H,23,26) |
Clé InChI |
ZIDDUHBJQKZEAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Séquence |
GGX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



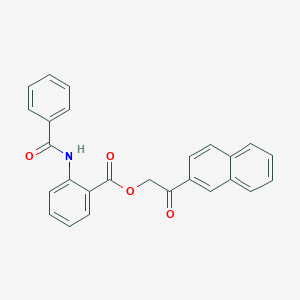

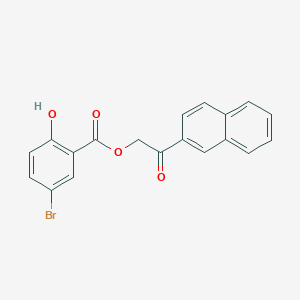
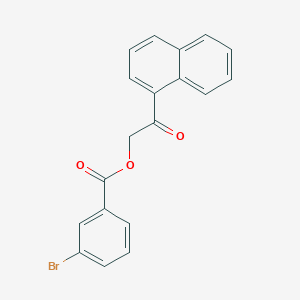

![2-(1-Naphthyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B338828.png)

